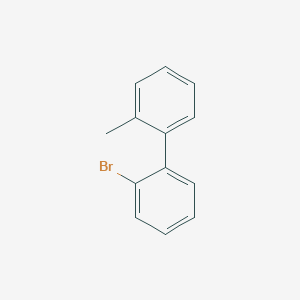

1,1'-Biphenyl, 2-bromo-2'-methyl-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1,1’-Biphenyl, 2-bromo-2’-methyl- is an organic compound that belongs to the biphenyl family It consists of two benzene rings connected by a single bond, with a bromine atom and a methyl group attached to the second and second prime positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1’-Biphenyl, 2-bromo-2’-methyl- can be synthesized through several methods. One common approach involves the bromination of 2’-methylbiphenyl using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction typically occurs under mild conditions, with the bromine atom selectively attaching to the second position of the biphenyl ring.

Industrial Production Methods: Industrial production of 1,1’-Biphenyl, 2-bromo-2’-methyl- often involves large-scale bromination processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 1,1’-Biphenyl, 2-bromo-2’-methyl- undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium methoxide in methanol, reflux conditions.

Oxidation: Potassium permanganate in aqueous solution, room temperature.

Reduction: Lithium aluminum hydride in ether, under an inert atmosphere.

Major Products:

Substitution: 2-methoxy-2’-methylbiphenyl.

Oxidation: 2-bromo-2’-methylbiphenyl-2-carboxylic acid.

Reduction: 2-methylbiphenyl.

Scientific Research Applications

1,1’-Biphenyl, 2-bromo-2’-methyl- has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also employed in cross-coupling reactions such as Suzuki-Miyaura coupling.

Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine: Explored as a precursor for the development of pharmaceutical compounds.

Industry: Utilized in the production of advanced materials, including liquid crystals and organic light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of 1,1’-Biphenyl, 2-bromo-2’-methyl- depends on the specific reaction or application. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In oxidation reactions, the methyl group is converted to a carboxylic acid through the addition of oxygen atoms. The molecular targets and pathways involved vary based on the specific chemical transformation or biological activity being studied.

Comparison with Similar Compounds

2-Bromobiphenyl: Lacks the methyl group at the second prime position.

2-Methylbiphenyl: Lacks the bromine atom at the second position.

2-Bromo-2’,6’-dimethylbiphenyl: Contains an additional methyl group at the sixth prime position.

Uniqueness: 1,1’-Biphenyl, 2-bromo-2’-methyl- is unique due to the presence of both a bromine atom and a methyl group, which confer distinct reactivity and properties. This combination allows for selective functionalization and diverse chemical transformations, making it a valuable compound in synthetic chemistry and material science.

Biological Activity

1,1'-Biphenyl, 2-bromo-2'-methyl- is a biphenyl derivative that has garnered attention for its potential biological activities. This compound's structure allows it to interact with various biological systems, making it a subject of interest in pharmacological and toxicological studies. This article reviews the available literature on its biological activity, including its mechanisms of action, potential therapeutic applications, and toxicity.

- Molecular Formula : C13H11Br

- Molecular Weight : 249.13 g/mol

- CAS Number : 586-88-7

Mechanisms of Biological Activity

The biological activity of 1,1'-Biphenyl, 2-bromo-2'-methyl- can be attributed to its reactivity with cellular components. Studies suggest that the compound may exert its effects through:

- Reactivity with Biological Molecules : The bromine atom in the compound can participate in nucleophilic substitution reactions, potentially modifying proteins and nucleic acids.

- Antimicrobial Activity : Some biphenyl derivatives have demonstrated antimicrobial properties. For instance, compounds structurally similar to 1,1'-Biphenyl, 2-bromo-2'-methyl- have shown effectiveness against various bacterial strains.

Toxicological Profile

Toxicological assessments indicate that 1,1'-Biphenyl, 2-bromo-2'-methyl- may pose certain health risks:

- Acute Toxicity : In animal studies, exposure to high concentrations resulted in respiratory distress and skin irritation.

- Genotoxicity : Some studies have suggested potential genotoxic effects; however, results vary based on concentration and exposure duration.

Antimicrobial Activity

A study published in Journal of Antibiotics evaluated the antimicrobial efficacy of several biphenyl derivatives, including 1,1'-Biphenyl, 2-bromo-2'-methyl-. The results indicated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli at concentrations above 50 µg/mL .

Cytotoxicity Assays

In vitro cytotoxicity assays conducted on human cancer cell lines revealed that 1,1'-Biphenyl, 2-bromo-2'-methyl- could inhibit cell proliferation with an IC50 value of approximately 30 µM. The study noted that the compound induced apoptosis in treated cells via the mitochondrial pathway .

Data Tables

| Biological Activity | Concentration (µg/mL) | Effect |

|---|---|---|

| Antibacterial against S. aureus | ≥50 | Significant inhibition |

| Antibacterial against E. coli | ≥50 | Significant inhibition |

| Cytotoxicity (IC50) | ~30 | Induces apoptosis |

Properties

IUPAC Name |

1-bromo-2-(2-methylphenyl)benzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11Br/c1-10-6-2-3-7-11(10)12-8-4-5-9-13(12)14/h2-9H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQFMWNQKBVBYKC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=CC=CC=C2Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11Br |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.